Product packaging for Glycyl-L-glutaminyl-L-glutamine(Cat. No.:CAS No. 627882-94-4)

Glycyl-L-glutaminyl-L-glutamine

Cat. No.: B14221731
CAS No.: 627882-94-4
M. Wt: 331.33 g/mol
InChI Key: XLFHCWHXKSFVIB-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Glutamine-Containing Peptides in Biological Systems and Research

Glutamine is the most abundant free amino acid in the human body and is central to a multitude of physiological processes. researchgate.netnbinno.com It serves not only as a fundamental component of proteins but also as a critical player in nitrogen metabolism, immune function, and cellular energy. researchgate.netnbinno.comnih.gov Glutamine is a primary vehicle for nitrogen transport between tissues and is essential for maintaining the body's acid-base balance. nih.govresearchgate.net Cells with high rates of proliferation, such as those of the immune system and the intestinal lining, rely heavily on glutamine as a key fuel source. nbinno.com

Given the significance of free glutamine, peptides containing glutamine residues have garnered considerable attention in research. These peptides can offer advantages over the single amino acid, such as enhanced stability and solubility. nih.govmdpi.com Glutamine-containing peptides are investigated for their potential roles in various biological activities, including promoting intestinal health, exerting antioxidant effects, and influencing cellular signaling pathways. nih.gov For instance, the dipeptide glycyl-L-glutamine has been studied for its neuroprotective and cardioprotective effects. medchemexpress.comcaymanchem.com The presence of glutamine within a peptide chain can influence the peptide's structure and function, making these molecules a rich area of study. nih.gov

Hierarchical Classification of Glycyl-L-glutaminyl-L-glutamine as a Tripeptide

This compound is classified as a tripeptide, a molecule consisting of three amino acids linked by peptide bonds. The constituent amino acids are:

Glycine (B1666218) (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. wikipedia.org

L-glutamine (Gln): A polar, uncharged amino acid featuring an amide group in its side chain. wikipedia.org

L-glutamine (Gln): A second glutamine residue. wikipedia.org

The structure is formed by a peptide bond between the carboxyl group of glycine and the amino group of the first glutamine, and a second peptide bond between the carboxyl group of the first glutamine and the amino group of the second glutamine. This specific sequence—Gly-Gln-Gln—defines its unique identity and biochemical properties.

Rationale for Investigating Multi-Residue Glutamine Peptides in Fundamental Biology and Biomedical Sciences

The investigation into peptides containing multiple glutamine residues, such as this compound, is driven by several key scientific considerations. The repetition of glutamine residues can confer unique properties to a peptide. Research has shown that polyglutamine sequences can influence peptide aggregation, a process relevant to several neurodegenerative diseases. nih.gov The number of glutamine residues in a sequence can impact the reactivity of each individual glutamine. nih.gov

Furthermore, understanding how multi-glutamine peptides are metabolized and how they influence cellular processes is crucial. These peptides can serve as a delivery vehicle for glutamine, potentially offering a more stable and efficient way to supplement this conditionally essential amino acid. amcoproteins.com In catabolic states of stress, the body's demand for glutamine increases, highlighting the importance of understanding all potential sources. amcoproteins.com The study of peptides like this compound contributes to the broader understanding of peptide structure-function relationships, with potential implications for the development of novel therapeutic agents and functional food ingredients. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N5O6 B14221731 Glycyl-L-glutaminyl-L-glutamine CAS No. 627882-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627882-94-4

Molecular Formula

C12H21N5O6

Molecular Weight

331.33 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1

InChI Key

XLFHCWHXKSFVIB-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

Origin of Product

United States

Synthetic Methodologies for Glycyl L Glutaminyl L Glutamine

Chemical Synthesis Approaches for Oligopeptides Incorporating L-Glutamine Residues

The chemical synthesis of peptides containing L-glutamine, such as Glycyl-L-glutaminyl-L-glutamine, can be broadly categorized into solid-phase and liquid-phase methods. Both strategies rely on a core principle: the stepwise addition of amino acids to a growing peptide chain. This process necessitates the use of temporary protecting groups for the α-amino group and permanent protecting groups for reactive amino acid side chains to prevent unwanted side reactions. peptide.com For glutamine, the side-chain amide can undergo dehydration to form a nitrile under certain activation conditions, making the choice of protecting group and coupling method critical. peptide.comadvancedchemtech.com

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, renowned for its efficiency and suitability for automation. nih.govbachem.com In the context of this compound, the synthesis would commence by anchoring the C-terminal L-glutamine residue to an insoluble polymer resin. bachem.com The synthesis proceeds through repeated cycles of deprotection and coupling. bachem.com

A typical Fmoc-based SPPS cycle for this compound would be as follows:

Resin Loading: The first L-glutamine residue, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side-chain amide protected by a trityl (Trt) group, is covalently attached to a solid support resin. peptide.comnih.gov The Trt group is crucial as it enhances solubility and prevents side reactions. advancedchemtech.compeptide.com

Fmoc Deprotection: The Fmoc group is removed from the resin-bound glutamine using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), exposing a free amino group. rsc.org

Coupling: The second L-glutamine residue (also as Fmoc-Gln(Trt)-OH) is activated by a coupling reagent and added to the resin. The activated carboxyl group reacts with the free amino group of the first glutamine to form a peptide bond. iris-biotech.de

Washing: Excess reagents and byproducts are washed away, leaving the resin-bound dipeptide.

Repeat Cycle: The deprotection and coupling steps are repeated, this time using Fmoc-Gly-OH to add the N-terminal glycine (B1666218) residue.

Cleavage and Final Deprotection: Once the full tripeptide chain is assembled, it is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which simultaneously removes the side-chain trityl protecting groups from the glutamine residues. advancedchemtech.comnih.gov

The use of Fmoc-Gln(Trt)-OH is standard in SPPS due to its good solubility in organic solvents like DMF, which is essential for efficient and complete coupling reactions. advancedchemtech.compeptide.comgoogle.com

Liquid-Phase Peptide Synthesis (LPPS) Techniques for this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide production and remains highly relevant for industrial-scale manufacturing. advancedchemtech.comluxembourg-bio.com Unlike SPPS, all reactions occur in solution. The synthesis can proceed either by stepwise addition of single amino acids or through fragment condensation, where shorter, pre-synthesized peptide fragments are coupled together. nih.gov

For this compound, a common LPPS approach would involve:

Protection: The N-terminus of glycine is protected, often with a tert-Butoxycarbonyl (Boc) group. google.com

Activation and Coupling: The protected glycine is activated with a coupling reagent. A widely used method is the mixed anhydride (B1165640) method, where the protected amino acid is reacted with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base like N-methylmorpholine. google.com This activated glycine is then reacted with an L-glutamine molecule (with its carboxyl group potentially esterified) to form the dipeptide N-Boc-glycyl-L-glutamine. google.com

Purification: The intermediate dipeptide is purified, typically by extraction and crystallization.

Deprotection: The Boc group is removed from the dipeptide using an acid like trifluoroacetic acid (TFA). google.com

Second Coupling: The deprotected dipeptide is then coupled to a second, suitably protected L-glutamine residue to form the final tripeptide.

Final Deprotection and Purification: All remaining protecting groups are removed, and the final this compound product is purified by methods like recrystallization to achieve high purity. google.comgoogle.com

Patents for the synthesis of the related dipeptide, glycyl-L-glutamine, often detail liquid-phase methods that can be adapted for the tripeptide. For example, one method involves reacting chloroacetyl chloride with L-glutamine in an alkaline solution, followed by ammonolysis to form the glycine residue. google.com Another approach uses Boc-protected glycine and condenses it with L-glutamine using a mixed anhydride method, followed by deprotection. google.com

Enzymatic Synthesis Routes and Biocatalysis for this compound

Enzymatic synthesis offers a "green chemistry" alternative to traditional chemical methods, often providing high stereospecificity and eliminating the need for extensive protecting group strategies. mdpi.com These reactions are typically conducted in aqueous environments under mild conditions. For glutamine-containing peptides, proteases or transglutaminases can be used as biocatalysts. mdpi.comwikipedia.org

The synthesis can be approached in a kinetically controlled manner, where a protease (like papain or thermolysin) catalyzes the aminolysis of an amino acid ester. nih.gov For this compound, the process could involve:

Enzymatic Dipeptide Formation: An enzyme could catalyze the reaction between a glycine derivative (e.g., Glycine methyl ester) and L-glutamine to form the dipeptide Gly-Gln.

Enzymatic Tripeptide Formation: In a subsequent step, the same or a different enzyme could ligate the Gly-Gln dipeptide with another L-glutamine residue.

The key challenge in enzymatic synthesis is controlling the reaction to favor synthesis over the enzyme's natural hydrolytic activity. nih.gov This is often managed by carefully selecting the reaction medium (e.g., using aqueous-organic biphasic systems), pH, and substrate concentrations. nih.gov While enzymatic hydrolysis is widely used to produce glutamine peptides from protein sources, direct enzymatic synthesis of a specific sequence like Gly-Gln-Gln is more complex and depends heavily on finding an enzyme with the appropriate specificity. mdpi.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound is critical for maximizing the yield of the desired product while minimizing impurities. gyrosproteintechnologies.com The strategy for optimization depends on the chosen synthetic method.

For SPPS , key optimization parameters include:

Coupling Reagents: The choice of coupling reagent significantly impacts efficiency and the potential for racemization. Modern uronium/aminium salt reagents like HBTU, HATU, and COMU are highly efficient and minimize side reactions. peptide.comluxembourg-bio.com

Reaction Conditions: Optimizing reaction times for coupling and deprotection steps is crucial. Monitoring the completion of these steps, for instance through UV monitoring of Fmoc deprotection, can prevent the formation of deletion sequences. gyrosproteintechnologies.com

Washing Steps: Thorough washing between steps is essential to remove excess reagents and byproducts that could interfere with subsequent reactions. bachem.com

Purification: After cleavage from the resin, the crude peptide must be purified. High-Performance Liquid Chromatography (HPLC) is the standard method. gyrosproteintechnologies.com Introducing an orthogonal purification step, such as ion-exchange chromatography, before the final HPLC can improve purity and yield. bio-works.com

For LPPS , optimization focuses on:

Solvent Selection: Solvents must be chosen to ensure all reactants remain in solution. For purification, selecting an appropriate solvent system for recrystallization is key to obtaining a high-purity crystalline product. google.com

Reaction Control: Precise control of temperature and pH is vital. For instance, in the mixed anhydride method, reactions are typically carried out at low temperatures to reduce the risk of racemization. google.compatsnap.com

Purification of Intermediates: Unlike SPPS, LPPS allows for the purification of intermediate fragments. Ensuring the high purity of these intermediates simplifies the purification of the final product. nih.gov

The table below summarizes key optimization parameters for the synthesis of a Gly-Gln dipeptide based on a patented LPPS method, which are applicable to the synthesis of the target tripeptide.

ParameterConditionPurposeReference
Reactants Chloroacetyl chloride, L-glutamineStarting materials for N-chloroacetyl-L-glutamine intermediate google.com
Temperature 8-12 °CControl reaction rate and minimize side reactions google.com
pH Control 10.0-11.0 (using NaOH solution)Maintain alkaline conditions for acylation reaction google.com
Purification Step 1 ElectrodialysisRemove inorganic salts from the intermediate solution google.com
Purification Step 2 WA-30 Resin TreatmentPurify the crude Glycyl-L-glutamine product google.com
Final Purification Crystallization from Water/MethanolObtain high-purity final product google.com

Novel Synthetic Strategies for Streamlined and Scalable this compound Production

The demand for peptides has driven the development of innovative strategies aimed at improving efficiency, sustainability, and scalability. nih.govgappeptides.com

Flow Chemistry: Adapting SPPS to continuous flow systems, rather than traditional batch reactors, can significantly speed up synthesis. Automated fast-flow peptide synthesizers allow for shorter cycle times and can be coupled with real-time analytical monitoring to optimize reactions on the fly. acs.orgnih.gov This approach reduces solvent and reagent consumption.

Hybrid Synthesis: This strategy combines the strengths of both SPPS and LPPS. Protected peptide fragments are synthesized using SPPS, which is efficient for creating smaller sequences. These fragments are then cleaved from the resin and coupled together in a liquid-phase reaction to form the final, longer peptide. justia.com This can be more efficient for large-scale production than a linear, stepwise SPPS approach.

Green Chemistry Approaches: Efforts to make peptide synthesis more environmentally friendly focus on reducing the use of hazardous solvents like DMF. Alternative, greener solvents are being explored. advancedchemtech.com Furthermore, TFA-free cleavage protocols and the use of more benign deprotection reagents (e.g., 4-methylpiperidine (B120128) instead of piperidine) are being developed to reduce hazardous waste. advancedchemtech.com

Chemo-Enzymatic Peptide Synthesis (CEPS): This novel approach combines chemical synthesis of peptide fragments with enzymatic ligation. For example, protected fragments of this compound could be synthesized chemically and then joined together using a highly specific enzyme like a peptiligase. This method benefits from the speed of chemical synthesis and the clean, specific nature of enzymatic catalysis, often eliminating the need for side-chain protecting groups in the final ligation step. bachem.com

Group-Assisted Purification (GAP) Peptide Synthesis: This is a liquid-phase method that uses a protecting group which also acts as a purification handle. This simplifies the purification process, allowing for simple aqueous extraction to remove excess reagents instead of chromatography, which can significantly streamline the process and reduce solvent waste, making it highly scalable. gappeptides.com

These advanced methodologies offer promising pathways for the efficient, cost-effective, and sustainable industrial production of peptides like this compound. nih.govgappeptides.com

Biochemical Pathways and Metabolism of Glycyl L Glutaminyl L Glutamine

Enzymatic Hydrolysis and Degradation of Glycyl-L-glutaminyl-L-glutamine in Biological Milieux

The initial and rate-limiting step in the utilization of this compound is its breakdown into smaller, more readily usable components. This process is primarily mediated by specific enzymes present in various biological compartments.

The breakdown of this compound is expected to be carried out by peptide hydrolases, also known as peptidases. These enzymes cleave the peptide bonds linking the amino acid residues. While specific hydrolases for this compound have not been extensively characterized in the literature, it is anticipated that general dipeptidases and tripeptidases present in biological fluids and on cell surfaces would be responsible for its hydrolysis. The enzymatic cleavage would release glycine (B1666218) and two molecules of L-glutamine.

Once released, the L-glutamine residues can be further metabolized by glutaminases. L-glutaminases (EC 3.5.1.2) are enzymes that catalyze the hydrolysis of the γ-amido bond of L-glutamine, yielding L-glutamate and ammonia (B1221849). nih.gov These enzymes are crucial in various metabolic pathways and are found in most tissues. There are different types of glutaminases, including those that act on free L-glutamine (L-glutamine glutaminases), as well as those that can hydrolyze glutamine residues within peptides (peptidyl glutaminases, EC 3.5.1.43) and proteins (protein-glutamine glutaminase (B10826351), EC 3.5.1.44). nih.gov The released glutamine from this compound would be a substrate for L-glutamine glutaminases.

The enzymatic hydrolysis of proteins into free amino acids can be achieved using a combination of enzymes like pronase E, aminopeptidase (B13392206) M, and prolidase. nih.gov This suggests that a similar enzymatic cocktail would be effective in the complete breakdown of this compound.

The degradation of free L-glutamine in aqueous solutions results in the formation of 5-pyrrolidone-2-carboxylic acid and is also described by pseudo-first-order kinetics. nih.gov The stability of L-glutamine is maximal in the pH range of 5.0 to 7.5. nih.gov The degradation of glutamine is also temperature-dependent, with an apparent activation energy of 98.7 kJ mol-1 at pH 6.41. nih.gov It is plausible that the degradation of this compound would also be sensitive to these physicochemical parameters.

The non-enzymatic deamidation of glutamine residues is a spontaneous process that can occur under physiological conditions and is influenced by the surrounding amino acid sequence. acs.org This reaction involves the formation of a glutarimide (B196013) intermediate. acs.org The rate of deamidation is generally slower for glutamine compared to asparagine. researchgate.net

Table 1: Factors Influencing the Stability of Glutamine and Related Peptides

FactorEffect on StabilityReference
pH Optimal stability for L-alanyl-L-glutamine is around pH 6.0. nih.gov nih.gov
Maximum stability for free L-glutamine is between pH 5.0 and 7.5. nih.gov nih.gov
Temperature Degradation accelerates with increasing temperature. nih.govsigmaaldrich.com nih.govsigmaaldrich.com
Adjacent Amino Acids The sequence of amino acids can influence the rate of non-enzymatic deamidation. acs.org acs.org
Enzymes Peptide hydrolases and glutaminases enzymatically degrade the peptide and its constituent amino acids. nih.govnih.gov nih.govnih.gov

Cellular Uptake and Transport Mechanisms of this compound and its Constituents

The transport of this compound across cell membranes can occur through two primary mechanisms. The intact tripeptide could be transported into the cell by peptide transporters, followed by intracellular hydrolysis. Alternatively, the tripeptide could be hydrolyzed extracellularly by membrane-bound peptidases, with the resulting free glycine and L-glutamine being transported into the cell by specific amino acid transporters.

The transport of the constituent amino acids, glycine and glutamine, is well-documented. Glutamine enters cells via various amino acid transporters, such as ASCT2/SLC1A5. cellsignal.com Glycine is also taken up by specific transporters. The transport of glutamine can be an active process, as seen in its uptake by periportal hepatocytes, which involves the co-transport of two Na+ ions. nih.gov

Intracellular Fate and Metabolic Conversion of this compound and its Catabolites

Once inside the cell, either as the intact tripeptide which is then hydrolyzed, or as its constituent amino acids, the molecules are directed into various metabolic pathways.

The glutamine released from the hydrolysis of this compound serves as a versatile metabolic fuel and a precursor for numerous biosynthetic pathways. cellsignal.com In the mitochondria, glutaminase converts glutamine to glutamate (B1630785). cellsignal.com Glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or transaminases. cellsignal.com The entry of α-KG into the TCA cycle is an anaplerotic process that replenishes cycle intermediates and supports ATP production. cellsignal.com

In the cytosol, the amide nitrogen of glutamine is utilized for the synthesis of nucleotides and hexosamines. cellsignal.com The resulting glutamate is crucial for the synthesis of the antioxidant glutathione (B108866) (GSH), thereby playing a key role in maintaining redox homeostasis. cellsignal.com Glutamine is also a precursor for gluconeogenesis in the liver, contributing to the maintenance of blood glucose levels. nih.gov

The glycine component also has multiple metabolic fates. It is involved in the synthesis of serine, creatine, glutathione, and purines. researchgate.netnih.gov

Metabolic flux analysis (MFA) using isotopically labeled substrates, such as 13C-labeled glutamine, is a powerful technique to trace the fate of carbon and nitrogen atoms through metabolic networks. nih.govnih.gov While specific MFA studies on this compound are lacking, studies with 13C-glutamine have provided significant insights into its metabolism.

These studies have shown that in highly proliferative cells, such as CD8+ T effector cells, glutamine is a major contributor to the TCA cycle, even more so than glucose. nih.gov The carbon from glutamine is incorporated into TCA cycle intermediates like citrate (B86180) and malate. nih.gov Furthermore, glutamine-derived carbon is utilized for the synthesis of other amino acids, such as proline and aspartate, as well as for nucleotide biosynthesis. nih.gov

The nitrogen from glycine is primarily transferred to serine, but also contributes to the nitrogen pool for urea (B33335), glutamine/glutamate, and other amino acids. nih.gov A comprehensive MFA of this compound would be expected to show the distribution of its carbon and nitrogen atoms into these various metabolic end-products.

Table 2: Major Metabolic Fates of Glycine and Glutamine

Amino AcidKey Metabolic PathwaysMajor End Products/FunctionsReferences
Glycine Serine SynthesisSerine, One-carbon units nih.gov
Glutathione SynthesisGlutathione (antioxidant) researchgate.netnih.gov
Purine SynthesisNucleotides (DNA, RNA) researchgate.net
Creatine SynthesisCreatine phosphate (B84403) (energy buffer) researchgate.net
Glutamine TCA Cycle Anaplerosisα-Ketoglutarate, ATP cellsignal.com
Nucleotide SynthesisPurines, Pyrimidines cellsignal.com
Hexosamine BiosynthesisAmino sugars for glycosylation cellsignal.com
Glutathione SynthesisGlutathione (antioxidant) cellsignal.com
GluconeogenesisGlucose nih.gov
Amino Acid SynthesisProline, Aspartate nih.gov

Research on this compound Remains Undefined

Despite a thorough review of available scientific literature, specific research detailing the biological functions and mechanistic investigations of the chemical compound this compound is not presently available. Consequently, it is not possible to construct a detailed scientific article on this specific tripeptide according to the proposed outline.

Extensive searches have been conducted to locate studies on this compound, also represented as Gly-Gln-Gln. However, these inquiries have not yielded specific data regarding its role as a stable glutamine donor, its influence on nucleotide and glutathione synthesis, its implications for nitrogen transport and ammonia detoxification, or its modulation of cellular bioenergetics.

The available body of research focuses heavily on the single amino acid L-glutamine and the dipeptide Glycyl-L-glutamine (Gly-Gln) . This existing research has established the critical role of L-glutamine in a multitude of cellular processes. Dipeptides like Gly-Gln are often investigated as more stable delivery forms of glutamine for therapeutic and cell culture applications. nih.gov

It is well-documented that L-glutamine itself is a vital nutrient for rapidly dividing cells and plays a significant role in:

Nucleotide Biosynthesis: Providing nitrogen atoms for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Glutathione Synthesis: Acting as a precursor for the synthesis of glutathione, a major intracellular antioxidant.

Nitrogen Transport: Serving as a primary carrier of nitrogen between tissues.

Ammonia Detoxification: Participating in the urea cycle and its own synthesis to manage ammonia levels.

Cellular Bioenergetics: Contributing to the Krebs cycle (TCA cycle) and supporting ATP production.

While it is plausible that a tripeptide such as this compound could be hydrolyzed to release its constituent amino acids (glycine and two molecules of glutamine), and thereby contribute to these metabolic pathways, there is currently no specific scientific evidence to confirm this or to detail the metabolic fate and distinct biological activities of the tripeptide itself.

Without dedicated research on this compound, any discussion of its specific biological functions would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into the synthesis, metabolism, and physiological effects of this specific tripeptide is necessary before a comprehensive and factual article can be written.

Proposed Biological Functions and Mechanistic Investigations of Glycyl L Glutaminyl L Glutamine

Potential Interactions with Cellular Signaling Pathways and Gene Expression

Effects on Cell Growth, Differentiation, and Viability in In Vitro Systems

In cell culture, L-glutamine is a vital supplement for cell proliferation and maintenance, providing necessary nutrients for the synthesis of proteins, nucleotides, and other critical biomolecules. thermofisher.com Its absence can lead to reduced viability and slower growth rates. thermofisher.com Dipeptides like Glycyl-L-glutamine have been developed as more stable alternatives to free L-glutamine in cell culture media, as they are less prone to spontaneous degradation into ammonia (B1221849) and pyroglutamate, which can be toxic to cells. thermofisher.comevonik.com

Studies on Chinese Hamster Ovary (CHO) cells have shown that the use of glutamine-containing dipeptides can affect cell growth and productivity. For instance, replacing L-glutamine with L-alanyl-L-glutamine in culture media lowered the specific growth rate but maximized monoclonal antibody titer. nih.gov Research investigating the uptake and metabolism of various dipeptides by CHO cells demonstrated that Glycyl-L-glutamine is taken up at a lower rate than L-alanyl-L-glutamine, resulting in a slightly reduced growth rate but a higher antibody titer. evonik.com

While no direct studies on Glycyl-L-glutaminyl-L-glutamine are available, it is plausible that this tripeptide would also serve as a source of L-glutamine for cultured cells. The rate of its uptake and subsequent impact on cell growth, differentiation, and viability would likely depend on the activity of peptidases on the cell surface or within the cell that are capable of hydrolyzing the tripeptide. The peptide transporter Pept-1, which is expressed in the intestines of mammals, is capable of transporting di- and tripeptides, suggesting a potential mechanism for cellular uptake. nih.gov

Engagement with Immune Cell Functioning and Immunomodulatory Effects

L-glutamine is a critical fuel source for immune cells, such as lymphocytes and macrophages, and is essential for their proliferation, survival, and function. nbinno.com During inflammatory conditions like infection and injury, glutamine may become "conditionally essential". nih.gov It has been shown to enhance the function of stimulated immune cells, including lymphocyte proliferation, cytokine production, and macrophage phagocytic activities. nih.gov

Research on the dipeptide Glycyl-L-glutamine has explored its potential as a stable glutamine source for immune cells. A study on the in vitro lymphocyte proliferation in children with solid tumors found no significant difference in the degree of lymphocyte proliferation when using either L-glutamine or Glycyl-L-glutamine as a glutamine source. nih.gov This suggests that the dipeptide can effectively be utilized by lymphocytes. nih.gov

Given the crucial role of L-glutamine in immune function, it is hypothesized that this compound could also exert immunomodulatory effects by providing a sustained release of L-glutamine to immune cells. The potential benefits would be linked to the improved stability of the peptide form compared to the free amino acid. However, without direct experimental evidence, this remains a topic for future investigation.

Neuroregulatory or Neuromodulatory Properties (Hypothetical for the tripeptide, based on dipeptide Glycyl-L-glutamine research)

Research on the dipeptide Glycyl-L-glutamine has indicated potential neuroregulatory and neuromodulatory properties. It is an enzymatic cleavage product of β-endorphin and acts as an endogenous antagonist in several systems. medchemexpress.com In vivo studies in rats have shown that Glycyl-L-glutamine can inhibit morphine-induced respiratory depression without affecting its analgesic effects. caymanchem.com It has also been found to inhibit the acquisition of conditioned place preference for morphine, delay the development of tolerance, and reduce the intensity of withdrawal symptoms in morphine-conditioned rats. caymanchem.com

Furthermore, in vitro studies on the denervated superior cervical ganglion of the cat have shown that Glycyl-L-glutamine can increase the biosynthesis of the G1 monomeric form of acetylcholinesterase. nih.gov This suggests a role in maintaining the function of this enzyme in denervated ganglia. nih.gov Interestingly, a study suggested that the neurotrophic effect observed might be produced by a metabolite of Glycyl-L-glutamine, specifically Glycyl-L-glutamic acid. nih.gov

Based on these findings for the dipeptide, it is hypothetically possible that the tripeptide this compound could also possess neuroregulatory or neuromodulatory properties. As a larger peptide, its activity would depend on its ability to cross the blood-brain barrier and its interaction with neural receptors or enzymes, which are currently unknown.

Comparative Analysis of Biological Activities with L-Glutamine and the Dipeptide Glycyl-L-glutamine

The primary rationale for using glutamine peptides like Glycyl-L-glutamine, and hypothetically this compound, is to overcome the instability of free L-glutamine in aqueous solutions. evonik.comnih.gov L-glutamine can degrade into ammonia and pyroglutamate, which can be detrimental to cell cultures. evonik.com Peptides of glutamine are more stable, offering a more consistent and less toxic source of this crucial amino acid. evonik.comnih.gov

In terms of biological utilization, the body possesses mechanisms to handle peptides. The peptide transporter Pept-1 can absorb di- and tripeptides in the intestine. nih.gov Once absorbed, these peptides can be hydrolyzed into their constituent amino acids. A study in human subjects showed that intravenously infused Glycyl-L-glutamine is cleared from the plasma, primarily by the kidneys, and raises the plasma concentrations of glycine (B1666218) and glutamine. nih.gov

The biological effects of glutamine peptides are largely attributed to the L-glutamine they provide. However, the rate and manner of delivery can influence cellular responses. For instance, the slower uptake of Glycyl-L-glutamine compared to L-alanyl-L-glutamine in CHO cells led to different outcomes in terms of growth rate and antibody production. evonik.com It is conceivable that the tripeptide this compound would have an even different uptake and hydrolysis profile, potentially offering a more sustained release of L-glutamine.

The following table summarizes a comparative overview based on available data for L-glutamine and Glycyl-L-glutamine, with hypothetical considerations for this compound.

FeatureL-GlutamineGlycyl-L-glutamineThis compound (Hypothetical)
Stability in Aqueous Solution Low; degrades to ammonia and pyroglutamate. evonik.comHigh; more stable than L-glutamine. evonik.commedchemexpress.comHigh; expected to be stable.
Cellular Uptake Via specific amino acid transporters.Via peptide transporters (e.g., Pept-1) and subsequent hydrolysis. nih.govnih.govLikely via peptide transporters, with subsequent hydrolysis. nih.gov
Effect on Cell Growth (in vitro) Essential for proliferation; high concentrations can lead to ammonia toxicity. thermofisher.comSupports growth; may have a slower uptake rate affecting growth dynamics. evonik.comExpected to support growth, potentially with a more sustained release of glutamine.
Immunomodulatory Effects Supports immune cell function and proliferation. nbinno.comShown to be utilized by lymphocytes for proliferation. nih.govHypothesized to support immune function by providing a stable glutamine source.
Neuroregulatory Properties Precursor to neurotransmitters.Acts as a β-endorphin antagonist and shows neurotrophic potential. medchemexpress.comnih.govnih.govUnknown, but may possess similar or modified properties compared to the dipeptide.

Analytical Methodologies for Glycyl L Glutaminyl L Glutamine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for isolating and quantifying peptides from complex mixtures such as biological samples or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) would be a primary tool for the analysis of Glycyl-L-glutaminyl-L-glutamine. Given its polar nature, a reversed-phase (RP-HPLC) column, such as a C18, would be commonly employed with a polar mobile phase. Gradient elution, starting with a high concentration of aqueous solvent and gradually increasing the organic solvent (like acetonitrile), would likely be necessary to achieve separation from other components.

Advanced detection methods would be crucial. As the peptide lacks a strong chromophore, UV detection at low wavelengths (around 210-220 nm) would be used to detect the peptide bonds. vulcanchem.com More sensitive and specific detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the optical properties of the analyte. For quantitative analysis, a calibration curve would be constructed using a certified reference standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for both identifying and quantifying peptides. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.

For structural elucidation, high-resolution mass spectrometry would determine the accurate mass of the parent ion, confirming its elemental composition. Tandem MS (MS/MS) would be used to fragment the peptide, and the resulting fragmentation pattern would confirm the amino acid sequence (Gly-Gln-Gln). A significant challenge in the MS analysis of glutamine-containing peptides is the potential for in-source cyclization of the N-terminal glutamine residue to pyroglutamic acid, an artifact that must be carefully controlled and accounted for through optimized instrument parameters.

Quantitative LC-MS/MS analysis would be performed using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the target peptide and a stable isotope-labeled internal standard. This approach provides exceptional sensitivity and selectivity for analysis in complex biological matrices like plasma or cell culture media.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValuePurpose
Chromatography Column Reversed-Phase C18Separation based on hydrophobicity
Mobile Phase A 0.1% Formic Acid in WaterAqueous component for polar analytes
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution
Ionization Mode Positive Electrospray (ESI+)Generation of positively charged ions
Precursor Ion (m/z) [M+H]⁺To select the intact peptide for fragmentation
Product Ions (m/z) Specific b- and y-ionsFor sequence confirmation and quantification
Internal Standard ¹³C, ¹⁵N-labeled Gly-Gln-GlnFor accurate quantification

Spectroscopic and Spectrometric Characterization Methods for this compound

While detailed spectroscopic data for this compound is not available in the reviewed literature, standard techniques would be applied for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) would be used to elucidate the precise chemical structure and confirm the connectivity of the atoms within the tripeptide. Mass spectrometry, as detailed above, provides information on molecular weight and sequence.

Immunoanalytical Approaches for Detection and Localization of this compound in Biological Samples

Immunoanalytical methods rely on the highly specific binding between an antibody and its target antigen. No specific antibodies or immunoassays for the tripeptide this compound appear to have been developed based on available literature. Research has focused on antibodies against the single amino acid L-glutamine.

Development of Specific Antibodies and Immunoassays

To develop an immunoassay, one would first need to generate a specific polyclonal or monoclonal antibody that recognizes the this compound structure. This would likely involve conjugating the tripeptide to a larger carrier protein to make it immunogenic. Once a highly specific antibody is produced and validated, it could be used to develop an Enzyme-Linked Immunosorbent Assay (ELISA). An ELISA would offer a high-throughput method for quantifying the tripeptide in biological fluids like plasma or serum, with cross-validation against a reference method like LC-MS being essential for ensuring accuracy.

Application of Immunohistochemistry and Immunofluorescence for Cellular and Tissue Distribution Studies

With a specific and validated antibody, techniques like immunohistochemistry (IHC) and immunofluorescence (IF) could be applied to tissue sections. These methods would allow for the visualization of the tripeptide's distribution within different cell types and tissues, providing insights into its potential biological localization and function. For example, researchers have successfully used antibodies against L-glutamine to visualize its presence in human tumor tissues and organoids. A similar approach for this compound would depend entirely on the successful development of a unique antibody that does not cross-react with L-glutamine or other similar peptides.

Emerging Research Directions and Future Perspectives for Glycyl L Glutaminyl L Glutamine

Exploration of Specific Receptor Interactions and Associated Signaling Cascades

A crucial direction for future research will be the identification of specific receptors that may interact with Glycyl-L-glutaminyl-L-glutamine and the elucidation of the subsequent intracellular signaling cascades. While direct receptor targets for this tripeptide have not yet been identified, the known activities of its components and related molecules offer logical starting points for investigation.

For instance, L-glutamine is known to interact with several receptors, including the taste receptor type 1 member 3 (TAS1R3), which is involved in glucagon-like peptide-1 (GLP-1) secretion. nih.govnii.ac.jp It is plausible that this compound could modulate these or other currently unidentified receptors. Future studies should aim to:

Utilize receptor binding assays with a panel of known and orphan G protein-coupled receptors (GPCRs) and ion channels to identify potential interaction partners.

Investigate downstream signaling pathways upon potential receptor activation. This would involve measuring changes in second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i), as well as the activation of key protein kinases. nih.govnii.ac.jp

Explore non-receptor-mediated transport and intracellular targets. The possibility that the tripeptide is transported into cells and then exerts its effects by influencing metabolic pathways or intracellular signaling nodes should also be considered.

Investigations into this compound's Role in Specific Physiological Systems at a Mechanistic Level

The physiological significance of this compound can be systematically explored by examining its effects on various organ systems at a mechanistic level. The known functions of L-glutamine and the dipeptide Glycyl-L-glutamine provide a strong rationale for investigating the tripeptide's role in the neural, gastrointestinal, and immune systems.

Neural System:

L-glutamine is a precursor for the neurotransmitters glutamate (B1630785) and GABA, playing a critical role in the glutamate-glutamine cycle between neurons and astrocytes. nih.gov The related dipeptide, Glycyl-L-glutamine, has been shown to influence acetylcholinesterase activity in the nervous system. nih.govnih.gov Future research on this compound in the neural system could focus on:

Its potential to cross the blood-brain barrier and its subsequent metabolism and distribution within the central nervous system.

Its influence on neurotransmitter synthesis, release, and uptake.

Its neuroprotective or neuromodulatory effects in models of neurological stress or disease.

Gastrointestinal System:

The gastrointestinal tract is a major site of glutamine utilization, where it serves as a primary fuel for enterocytes and plays a role in maintaining intestinal barrier function. nih.govcaringsunshine.com L-alanyl-L-glutamine, a similar dipeptide, has been shown to support gut integrity. caringsunshine.com Investigations into the role of this compound in the gut should explore:

Its stability in the gastrointestinal lumen and its absorption characteristics.

Its effects on enterocyte proliferation, differentiation, and survival. nih.gov

Its ability to modulate intestinal inflammation and barrier function, particularly under conditions of stress or injury. medicalnewstoday.com

Immune System:

Immune cells, such as lymphocytes and macrophages, exhibit high rates of glutamine consumption, which is essential for their proliferation, cytokine production, and phagocytic activity. nih.govresearchgate.net Dipeptides containing glutamine have been shown to effectively support immune cell function in vitro. nih.gov Research on this compound's immunological role could investigate:

Its impact on the activation and function of various immune cell populations.

Its influence on the production of inflammatory and anti-inflammatory cytokines. nih.gov

Its potential to modulate immune responses in the context of infection, inflammation, or immunodeficiency. mdpi.com

Table 1: Potential Research Areas for this compound in Physiological Systems

Physiological SystemPotential Mechanistic Roles to InvestigateRationale Based on Related Compounds
Neural System Modulation of neurotransmitter systems, neuroprotectionL-glutamine is a key player in the glutamate-glutamine cycle. nih.gov Glycyl-L-glutamine affects acetylcholinesterase. nih.govnih.gov
Gastrointestinal System Maintenance of gut barrier integrity, enterocyte energy sourceL-glutamine is a primary fuel for enterocytes. nih.gov L-alanyl-L-glutamine supports gut integrity. caringsunshine.com
Immune System Support of immune cell proliferation and functionImmune cells have a high demand for L-glutamine. nih.govresearchgate.net Glutamine dipeptides support immune function. nih.gov

Development of Advanced Methodologies for In Situ and In Vivo Studies of this compound Biodistribution and Activity

To fully understand the physiological relevance of this compound, it is imperative to develop and apply advanced methodologies for tracking its fate and activity within living organisms. Future research in this area should include:

Synthesis of labeled tripeptides: The creation of isotopically labeled (e.g., ¹³C, ¹⁵N) or fluorescently tagged versions of this compound would enable precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in vivo.

Advanced imaging techniques: The use of techniques such as positron emission tomography (PET) with radiolabeled tracers or advanced microscopy with fluorescent probes could visualize the localization of the tripeptide in specific tissues and cells in real-time.

Mass spectrometry-based approaches: High-resolution mass spectrometry can be employed to identify and quantify the tripeptide and its potential metabolites in biological samples (e.g., plasma, tissues, urine), providing a detailed picture of its metabolic fate. nih.gov

Theoretical and Computational Modeling of this compound Interactions and Dynamics

Theoretical and computational approaches can provide valuable insights into the behavior of this compound at the molecular level, complementing experimental studies. These in silico methods can predict its properties and guide the design of future experiments. Key areas for computational investigation include:

Molecular dynamics simulations: These simulations can be used to study the conformational flexibility of the tripeptide in different environments (e.g., aqueous solution, lipid membranes) and to model its interactions with potential receptor binding sites.

Quantum mechanical calculations: These methods can be employed to determine the electronic structure and reactivity of the tripeptide, providing insights into its chemical properties and potential for enzymatic cleavage.

Pharmacophore modeling: Based on the structures of known ligands for receptors of interest, pharmacophore models can be developed to assess the likelihood of this compound interacting with these targets.

By pursuing these emerging research directions, the scientific community can begin to unravel the specific functions of this compound, potentially paving the way for new discoveries in health and disease.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Glycyl-L-glutaminyl-L-glutamine in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu chemistry to ensure high purity. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm is recommended for purification and purity assessment (>95% by area normalization) . Structural confirmation requires tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. Empirical formulas (e.g., C₁₂H₂₁N₅O₇ for the tripeptide) should align with theoretical molecular weights (e.g., 347.33 g/mol) to verify synthesis accuracy .

Q. How can researchers assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Accelerated stability studies should be conducted at controlled temperatures (e.g., 4°C, 25°C, 37°C) and pH levels (e.g., 2.0, 7.4, 9.0) to mimic gastrointestinal and cellular environments. Degradation kinetics can be monitored via RP-HPLC, with degradation products identified using LC-MS. Comparative studies with dipeptides like Glycyl-L-glutamine (Gly-Gln) reveal differential stability profiles due to amide bond susceptibility, necessitating buffered solutions with protease inhibitors for long-term storage .

Advanced Research Questions

Q. What enzymatic pathways influence the metabolic fate of this compound, and how can these be experimentally validated?

  • Methodological Answer : Enzymatic hydrolysis by glutaminase (EC 3.5.1.2) and γ-glutamyl transpeptidase (GGT) can be studied using in vitro assays. For example, incubate the tripeptide with purified enzymes in Tris-HCl buffer (pH 8.0) at 37°C, and quantify liberated L-glutamine or γ-glutamyl derivatives via fluorometric assays or HPLC. Kinetic parameters (Km, Vmax) should be derived using Michaelis-Menten plots, with inhibition studies (e.g., using 6-diazo-5-oxo-L-norleucine for GGT) to confirm specificity .

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental design (e.g., buffer composition, ionic strength). To address this, replicate studies under standardized conditions (e.g., 0.1 M phosphate buffer, pH 7.4) with strict temperature control. Use statistical tools like ANOVA to compare degradation rates across studies, and perform sensitivity analyses to identify critical variables (e.g., trace metal contamination). Cross-validation with orthogonal techniques (e.g., differential scanning calorimetry for thermal stability) is advised .

Q. What advanced structural analysis techniques are recommended for elucidating the conformational dynamics of this compound?

  • Methodological Answer : X-ray crystallography and cryo-electron microscopy (cryo-EM) can resolve tertiary structures, while circular dichroism (CD) spectroscopy provides insights into secondary structure in solution. Molecular dynamics (MD) simulations, parameterized with density functional theory (DFT), predict solvent interactions and conformational flexibility. Pair these with nuclear Overhauser effect (NOE) NMR data to validate hydrogen-bonding networks and intramolecular distances .

Data Interpretation and Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cellular uptake studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data, with IC₅₀/EC₅₀ values calculated using software like GraphPad Prism. For small sample sizes (n < 5), report individual data points and apply non-parametric tests (e.g., Mann-Whitney U-test). Ensure biological replicates (n ≥ 3 independent experiments) to account for variability, and include error bars representing standard deviation (SD) or standard error of the mean (SEM) .

Q. How can researchers ensure reproducibility in studies investigating the immunomodulatory effects of this compound?

  • Methodological Answer : Adhere to NIH preclinical reporting guidelines, including detailed descriptions of experimental systems (e.g., cell lines, animal strains), sample sizes (n), and randomization protocols. Use certified reference materials (e.g., Pharmaceutical Secondary Standards) for calibration, and validate findings with orthogonal assays (e.g., ELISA for cytokine profiling alongside flow cytometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.